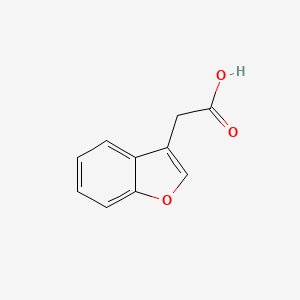

2-(Benzofuran-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMVFCMIUUHJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376594 | |

| Record name | 2-(benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64175-51-5 | |

| Record name | 2-(benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-benzofuran-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascent of a Scaffold: A Technical Guide to the Discovery and Historical Perspective of 2-(Benzofuran-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus, a heterocyclic scaffold, has been a cornerstone in medicinal chemistry for over a century. Among its myriad derivatives, 2-(Benzofuran-3-yl)acetic acid and its analogues have emerged as a class of compounds with significant and diverse biological activities. This technical guide delves into the discovery and historical evolution of this important chemical entity. We will explore its synthesis, from early methods to modern, efficient protocols, and chart its journey from a simple organic molecule to the core of advanced therapeutic agents. A particular focus will be placed on the development of selective G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes, a highlight in the history of this compound class. This guide will also provide detailed experimental protocols for key synthetic and biological evaluation methods, alongside a visual representation of the critical signaling pathways involved.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of its parent heterocycle, benzofuran. The first synthesis of the benzofuran ring system is credited to Sir William Henry Perkin in 1870, who obtained it from coumarin.[1][2] This pioneering work laid the foundation for the exploration of a vast chemical space of benzofuran derivatives.

The therapeutic potential of the benzofuran scaffold was recognized over time, with naturally occurring and synthetic derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] However, it was the discovery of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), in the early 2000s that propelled derivatives of this compound into the spotlight of modern drug discovery.[4][5] GPR40 is highly expressed in pancreatic β-cells and mediates the enhancement of glucose-stimulated insulin secretion (GSIS) by free fatty acids.[4][5] This finding identified GPR40 as a promising therapeutic target for type 2 diabetes.

This led to extensive research and development efforts, notably by Takeda Pharmaceutical Company, to identify potent and selective GPR40 agonists. A key breakthrough was the discovery of TAK-875 (fasiglifam), a derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid.[4][5][6] TAK-875 demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes with a low risk of hypoglycemia.[7][8][9] Although its development was later halted due to concerns about liver safety, the story of TAK-875 remains a landmark in the historical perspective of this compound, showcasing the therapeutic potential of this chemical scaffold.

Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved from classical multi-step procedures to more efficient and versatile modern methods.

Classical Approach: Alkylation of Benzofuran-3(2H)-one

A traditional and logical approach to the synthesis of the core scaffold involves the C-alkylation of benzofuran-3(2H)-one.

References

- 1. jocpr.com [jocpr.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Benzofuran-3-yl)acetic Acid: Physicochemical Properties, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-3-yl)acetic acid is a heterocyclic organic compound that belongs to the benzofuran class. The benzofuran ring system is a common motif in a variety of natural products and synthetic molecules of pharmaceutical interest. This structural unit is associated with a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties. As an acetic acid derivative, this compound possesses a key functional group that allows for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, characterization methods, and potential biological relevance of this compound and its derivatives.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some experimental data for the parent compound are not widely reported, the following tables summarize the known properties of the parent compound and some of its derivatives for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available (estimated to be in the range of 3-5 for the carboxylic acid) | |

| Solubility | Sealed in dry, store in freezer, under -20°C | [1] |

Table 2: Physicochemical Properties of Selected this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Source(s) |

| 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid | C₁₂H₁₂O₃ | 204.22 | Data not available | |

| 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | C₁₁H₉FO₃S | 240.24 | 165-166 | [3] |

| 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | C₁₃H₁₃FO₃S | 268.29 | 126-127 | |

| 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid | C₁₂H₁₂O₄S | 252.28 | Data not available | [4] |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are critical steps in their development and application. The following section details generalized experimental protocols based on established methods for related compounds.

Synthesis

A common and efficient method for the synthesis of 2-(benzofuran-3-yl)acetic acids is through the hydrolysis of their corresponding esters.

General Protocol for Alkaline Hydrolysis of Ethyl 2-(Benzofuran-3-yl)acetate:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(benzofuran-3-yl)acetate in a mixture of methanol and water.

-

Addition of Base: To the solution, add an excess of potassium hydroxide (typically 5-6 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, add water to the mixture and perform an extraction with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Acidification: Carefully acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

-

Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent system.[3][5][6]

Another synthetic approach involves a three-component condensation reaction. For instance, substituted benzofuran-3-ylacetic acids can be synthesized from polyalkoxyphenols, arylglyoxals, and Meldrum's acid.[7]

Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the methylene (CH₂) protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants will depend on the solvent used.[8][9][10]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would show distinct signals for the carbons of the benzofuran ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid group.[11]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

C-O stretching bands for the furan ring and the carboxylic acid.

-

C-H stretching and bending vibrations for the aromatic and methylene groups.

3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (176.17). Fragmentation patterns can provide further structural information.[12]

4. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase HPLC method is commonly used.

-

Column: A C18 stationary phase is typically employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) is often used for separation.

-

Detection: A UV detector is used to monitor the elution of the compound, typically at a wavelength where the benzofuran ring system shows strong absorbance.[13][14][15]

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a variety of biological activities. A notable area of research is their potential as antifungal agents.[16][17][18]

Antifungal Activity

Several studies have reported the antifungal properties of benzofuran derivatives. The proposed mechanism of action for some of these compounds involves the disruption of intracellular calcium homeostasis in fungal cells. It is suggested that these molecules can mobilize intracellular Ca²⁺, leading to an increase in cytoplasmic calcium concentration, which can be fungicidal.[16][18] While the direct antifungal activity of this compound is not extensively documented, its structural similarity to other biologically active benzofurans makes it an interesting candidate for further investigation.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Proposed Antifungal Mechanism of Action

This diagram illustrates a potential mechanism of antifungal action for benzofuran derivatives, which involves the disruption of intracellular calcium signaling.

Caption: Proposed antifungal mechanism involving intracellular calcium mobilization by benzofuran derivatives.

References

- 1. achmem.com [achmem.com]

- 2. (2,3-Dihydro-benzofuran-2-yl)-acetic acid | 62590-78-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. dea.gov [dea.gov]

- 13. benchchem.com [benchchem.com]

- 14. jchr.org [jchr.org]

- 15. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(Benzofuran-3-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the key quantitative data for 2-(Benzofuran-3-yl)acetic acid and its derivatives. The data for the parent compound is inferred from the analysis of its substituted analogues and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~7.7 - 7.9 | s | - | |

| H-4 | ~7.5 - 7.7 | d | ~8.0 | |

| H-5 | ~7.2 - 7.4 | t | ~7.5 | |

| H-6 | ~7.2 - 7.4 | t | ~7.5 | |

| H-7 | ~7.5 - 7.7 | d | ~8.0 | |

| -CH₂- | ~3.7 - 3.9 | s | - | |

| -COOH | ~10 - 12 | br s | - | Signal may be broad and exchangeable with D₂O |

Note: Chemical shifts are referenced to TMS and are typically recorded in CDCl₃ or DMSO-d₆. The exact values can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=O | ~172 - 175 | Carboxylic acid carbonyl |

| C-3a | ~155 | |

| C-7a | ~140 | |

| C-2 | ~144 | |

| C-4 | ~124 | |

| C-5 | ~123 | |

| C-6 | ~121 | |

| C-7 | ~111 | |

| C-3 | ~110 | |

| -CH₂- | ~31 - 34 |

Note: Chemical shifts are referenced to TMS and are typically recorded in CDCl₃ or DMSO-d₆. The exact values can vary based on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | O-H stretching, often overlaps with C-H stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | C-H stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium | C-H stretching of the methylene group |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong | C=O stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong | C=C stretching in the benzofuran ring |

| C-O (Ether) | 1250 - 1050 | Strong | C-O-C stretching of the furan ring |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | C-O stretching |

| O-H (Carboxylic Acid) | 1440 - 1395 & 950 - 910 | Medium | O-H bending |

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z | Notes |

| [M]+• | 176.0473 | Molecular ion |

| [M-H]⁻ | 175.0400 | Deprotonated molecule (negative ion mode) |

| [M+H]⁺ | 177.0546 | Protonated molecule (positive ion mode) |

| [M-COOH]⁺ | 131.0497 | Fragment corresponding to the loss of the carboxylic acid group |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., EI, ESI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of benzofuran derivatives and carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).

-

Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which may lead to more extensive fragmentation.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

A Technical Guide to the Quantum Chemical and Computational Analysis of 2-(Benzofuran-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical and computational methodologies employed in the study of 2-(Benzofuran-3-yl)acetic acid and its derivatives. Drawing from established research on analogous compounds, this document outlines the theoretical and experimental protocols for a thorough analysis of its molecular structure, spectroscopic properties, and electronic characteristics. Such investigations are crucial for understanding its reactivity, potential biological activity, and for the rational design of novel therapeutic agents.

Molecular Structure and Spectroscopic Characterization

A combined experimental and theoretical approach is fundamental to elucidating the structural and vibrational properties of this compound. Computational data, primarily derived from Density Functional Theory (DFT), provides a powerful complement to experimental spectroscopic techniques.

Computational Approach: Density Functional Theory (DFT)

DFT calculations are the cornerstone of modern computational chemistry for studying molecular systems. The B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional, combined with a 6-311++G(d,p) basis set, has been demonstrated to be effective for optimizing the geometry and predicting the vibrational spectra of benzofuran derivatives.[1][2][3] This level of theory offers a good balance between computational cost and accuracy for molecules of this size.

Experimental Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. Experimental spectra are typically recorded in the solid phase and compared with the theoretically predicted wavenumbers.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical NMR chemical shifts, which are then correlated with experimental data.[1][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, which can be compared with experimental measurements in a suitable solvent like ethanol.[1]

Data Presentation: Key Molecular Parameters

Quantitative data from computational studies are best presented in structured tables for clear comparison and analysis.

Optimized Geometrical Parameters

The following table presents a representative structure for key bond lengths and bond angles of a benzofuran acetic acid derivative, as determined by DFT calculations.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C1-O1 | 1.37 |

| C8-O1 | 1.39 | |

| C2-C3 | 1.36 | |

| C3-C9 | 1.49 | |

| C9-C10 | 1.52 | |

| C10-O2 | 1.22 | |

| C10-O3 | 1.35 | |

| Bond Angles | C1-O1-C8 | 106.5 |

| O1-C1-C2 | 111.2 | |

| C1-C2-C3 | 106.8 | |

| C2-C3-C9 | 130.5 | |

| C3-C9-C10 | 113.8 | |

| C9-C10-O2 | 125.1 | |

| C9-C10-O3 | 112.3 | |

| O2-C10-O3 | 122.6 |

Note: The atom numbering corresponds to a standard representation of this compound. Actual values may vary slightly based on the specific derivative and computational method.

Vibrational Frequencies

A comparison of experimental and calculated vibrational frequencies helps in the precise assignment of vibrational modes.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| O-H stretch (acid) | ~3000 | - | ~2980 |

| C=O stretch (acid) | ~1710 | ~1705 | ~1700 |

| C=C stretch (aromatic) | ~1600 | ~1605 | ~1595 |

| C-O stretch (ether) | ~1250 | ~1245 | ~1240 |

| C-H bend (aromatic) | ~800 | ~805 | ~795 |

Note: Calculated frequencies are often scaled to correct for anharmonicity and basis set limitations.

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are critical for understanding its chemical reactivity and potential as a pharmacophore.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability and reactivity.[3] A smaller energy gap suggests higher reactivity.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These are representative values and can be influenced by substituents and the computational method.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electron density.[5] This information is valuable for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule.[6] It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility of research findings.

Synthesis of Benzofuran-3-acetic Acids

A common synthetic route involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature.[2] The resulting products are then characterized by various spectroscopic methods.

Computational Details

All quantum chemical calculations are typically performed using a software package like Gaussian. The geometry of the molecule is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. NMR chemical shifts are calculated using the GIAO method, and UV-Vis spectra are predicted using TD-DFT.[1][2][3]

Visualizations of Computational Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Caption: Computational and experimental workflow for the analysis of this compound.

Caption: Conceptual relationship between HOMO, LUMO, energy gap, and molecular properties.

Conclusion

The quantum chemical and computational study of this compound, guided by the principles outlined in this technical guide, provides a robust framework for understanding its fundamental properties. By integrating DFT calculations with experimental spectroscopic data, researchers can gain deep insights into the molecule's geometry, vibrational modes, and electronic structure. This knowledge is invaluable for predicting its reactivity, understanding its interaction with biological targets, and guiding the development of new benzofuran-based pharmaceuticals.

References

Theoretical Prediction of 2-(Benzofuran-3-yl)acetic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide focuses on the theoretical prediction of the bioactivity of a core scaffold, 2-(Benzofuran-3-yl)acetic acid. By leveraging computational methodologies and extrapolating from experimentally validated data on analogous structures, we can hypothesize potential biological targets and mechanisms of action for this compound. This document outlines in silico approaches, potential signaling pathways, and the requisite experimental protocols for the validation of these theoretical predictions, providing a comprehensive framework for future research and drug development endeavors.

Introduction

Benzofuran-containing molecules are prevalent in natural products and have been successfully developed as therapeutic agents.[1] The benzofuran nucleus is considered a "privileged" scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The acetic acid moiety at the 3-position of the benzofuran ring introduces a critical functional group that can participate in key interactions with biological targets, such as hydrogen bonding and salt bridge formation. This guide explores the predicted bioactivity of the parent compound, this compound, through a combination of theoretical analysis and a review of the activities of structurally related compounds.

Predicted Bioactivities and Potential Molecular Targets

Based on the established activities of various benzofuran derivatives, several potential bioactivities for this compound can be predicted. These predictions are primarily derived from in silico studies and experimental data on substituted analogues.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent anticancer properties.[1][3] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival.

-

Predicted Targets:

-

PI3K (Phosphatidylinositol-3-kinase): Benzofuran hybrids have been identified as dual inhibitors of PI3K and VEGFR-2, crucial components of signaling pathways that promote tumor growth and angiogenesis.[3]

-

CDK2 (Cyclin-Dependent Kinase 2): Hybrid molecules containing benzofuran and piperazine moieties have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[5]

-

Chorismate Mutase: This enzyme is a target for developing novel antitubercular agents, and certain benzofuran derivatives have shown inhibitory activity.[4]

-

Anti-Alzheimer's Disease Activity

The neuroprotective potential of benzofuran derivatives has been explored, particularly in the context of Alzheimer's disease.

-

Predicted Targets:

Antifungal Activity

The benzofuran scaffold is present in compounds with significant antifungal properties.

-

Predicted Mechanism:

-

Disruption of Calcium Homeostasis: Some benzofuran derivatives exert their antifungal effects by mobilizing intracellular calcium, a mechanism that can lead to fungal cell death.[2]

-

Metabolic Disease Activity

Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as agonists for a key receptor in metabolic regulation.

-

Predicted Target:

-

GPR40 (G protein-coupled receptor 40)/FFA1 (Free fatty acid receptor 1): Activation of this receptor in pancreatic β-cells by free fatty acids amplifies glucose-stimulated insulin secretion, making it a promising target for the treatment of type 2 diabetes.[8]

-

In Silico Prediction Methodologies

The theoretical prediction of bioactivity for this compound relies on a variety of computational techniques. These methods can provide insights into potential protein targets, binding affinities, and pharmacokinetic properties before embarking on extensive experimental work.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This technique is instrumental in identifying potential biological targets and understanding the binding mode of a ligand.

-

Workflow:

-

Target Selection: Based on the activities of known benzofuran derivatives, a panel of potential protein targets (e.g., PI3K, CDK2, AChE, BACE-1, GPR40) is selected.

-

Ligand and Protein Preparation: The 3D structure of this compound is generated and optimized. The crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).

-

Docking Simulation: A docking algorithm is used to predict the binding pose and affinity of the ligand within the active site of the protein.

-

Analysis: The results are analyzed to identify the most likely targets based on docking scores and the nature of the predicted interactions.

-

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR studies are used to correlate the biological activity of a series of compounds with their 3D structural properties.[10] While a QSAR model cannot be built for a single compound, existing models for benzofuran derivatives can be used to predict the activity of this compound.

-

Methodology:

-

Dataset Collection: A dataset of benzofuran derivatives with known biological activities against a specific target is compiled.

-

Molecular Modeling and Alignment: The 3D structures of the molecules in the dataset are generated and aligned.

-

Descriptor Calculation: Molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated.

-

Model Generation and Validation: A statistical model is built to correlate the descriptors with the biological activity. The model is then validated using internal and external test sets.

-

Prediction: The validated QSAR model can be used to predict the activity of new compounds, including this compound.

-

Pharmacokinetic (ADME/Tox) Prediction

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. These predictions are crucial for assessing the drug-likeness of a compound early in the discovery process.

-

Parameters Predicted:

-

Solubility: Prediction of aqueous solubility.

-

Permeability: Prediction of intestinal absorption and blood-brain barrier penetration.

-

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

-

Toxicity: Prediction of potential toxicities, such as mutagenicity and cardiotoxicity.

-

Quantitative Data Summary

| Compound Class | Target | Bioactivity (IC50/EC50) | Reference |

| Benzofuran-piperazine hybrids | CDK2 | 40.91 nM - 52.63 nM | [5] |

| Benzofuran derivatives | PI3K | 2.21 nM | [3] |

| Benzofuran derivatives | VEGFR-2 | 68 nM | [3] |

| Benzofuran-based compounds | Acetylcholinesterase (AChE) | 0.058 µM - 0.086 µM | [10] |

| (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives | GPR40/FFA1 | Data not specified as IC50/EC50 | [8] |

Experimental Validation Protocols

The theoretical predictions outlined above must be validated through rigorous experimental testing. The following are key experimental protocols that would be employed.

Synthesis of this compound

An efficient and convenient method for the synthesis of benzofuran-3-acetic acids involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide at refluxing temperature.[11] The resulting product can be characterized by infrared spectroscopy, 1H NMR, 13C NMR, and mass spectrometry.[11]

In Vitro Enzyme Inhibition Assays

To validate the predicted inhibitory activity against targets like PI3K, CDK2, and AChE, enzyme inhibition assays are essential.

-

General Protocol:

-

The purified recombinant enzyme is incubated with the substrate and varying concentrations of the test compound (this compound).

-

The reaction is initiated and allowed to proceed for a defined period.

-

The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

-

Cell-Based Assays

Cell-based assays are crucial for determining the effect of the compound on cellular processes and for assessing its cytotoxicity.

-

Antiproliferative Assay (e.g., MTT Assay):

-

Cancer cell lines (e.g., HePG2, MCF-7, Hela, PC3) are seeded in 96-well plates.[3]

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

A reagent like MTT is added, which is converted to a colored formazan product by viable cells.

-

The absorbance is measured, and the IC50 value (concentration that inhibits cell growth by 50%) is determined.

-

-

Cell Cycle Analysis:

-

Cells are treated with the test compound.

-

The cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

GPR40/FFA1 Receptor Activation Assay

To assess the predicted agonistic activity on GPR40, a functional assay is required.

-

Calcium Mobilization Assay:

-

A cell line stably expressing GPR40 is loaded with a calcium-sensitive fluorescent dye.

-

The cells are stimulated with the test compound.

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

The EC50 value (the concentration that elicits a half-maximal response) is calculated.

-

Visualizations of Predicted Mechanisms and Workflows

Predicted Signaling Pathway Inhibition

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

In Silico Bioactivity Prediction Workflow

Caption: Workflow for in silico prediction of bioactivity.

GPR40-Mediated Insulin Secretion Pathway

Caption: Predicted agonistic activity on the GPR40 signaling pathway.

Conclusion

The theoretical prediction of the bioactivity of this compound, based on the extensive research into its derivatives, suggests a molecule with significant therapeutic potential. The primary predicted activities lie in the realms of anticancer, anti-Alzheimer's, antifungal, and metabolic disease treatment. The outlined in silico methodologies provide a robust framework for refining these predictions and prioritizing experimental validation. The successful translation of these theoretical insights into tangible therapeutic applications will depend on the rigorous execution of the described experimental protocols. This guide serves as a foundational resource for researchers aiming to unlock the full potential of this promising chemical scaffold.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jazindia.com [jazindia.com]

- 10. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary In-Vitro Screening of 2-(Benzofuran-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of 2-(Benzofuran-3-yl)acetic acid and its derivatives. Drawing from a range of studies on substituted benzofurans, this document outlines the potential biological activities, presents quantitative data from various assays, details experimental protocols, and visualizes key signaling pathways and workflows. While specific data on the parent compound, this compound, is limited in the public domain, the information presented here for its derivatives offers valuable insights into the therapeutic potential of this chemical scaffold.

Biological Activities and Data Presentation

Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] The nature and position of substituents on the benzofuran ring play a significant role in modulating the potency and selectivity of these compounds.[4]

Cytotoxic Activity

The cytotoxic potential of benzofuran derivatives has been evaluated against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.[4][5] This colorimetric assay assesses the metabolic activity of cells, providing a measure of cell viability.[4] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potency of these compounds.[4]

Table 1: Summary of Cytotoxic Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Brominated 3-methylbenzofuran derivative | K562 (chronic leukemia), HL60 (acute leukemia) | 5 µM, 0.1 µM | [6] |

| 2-Aroylbenzofuran-based hydroxamic acids (6a, 6c, 6e, 6g, 11a, 11c) | A549 (lung), HT-29 (colon), MCF-7 (breast) | Single- or double-digit nanomolar levels | [7] |

| Benzofuran-isatin carbohydrazide hybrids (23a, 23d) | SW-620, HT-29 (colorectal) | 8.7 µM, 9.4 µM (23a); 6.5 µM, 9.8 µM (23d) | [8] |

| Piperazine-based benzofurans (37a-h) | MCF-7, A549, HeLa, HCT116, SGC7901 | < 10 µM | [8] |

| Ailanthoidol (natural benzofuran) | Huh7 (hepatoma) | 45 µM (24h), 22 µM (48h) | [8] |

| 3-Oxadiazolylbenzofuran derivative (14c) | HCT116 (colon) | 3.27 µM | [8] |

| Heterocyclic substituent at C-2 (Compound 3f) | HEPG2 (liver carcinoma) | 12.4 µg/mL | [4] |

| Various substituted benzofurans (1c, 1e, 2d, 3a, 3d) | K562, HeLa, MOLT-4 | 20-85 µM | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[9][10] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.[10]

Table 2: Summary of In-Vitro Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Assay | IC50 Value(s) | Reference(s) |

| Aza-benzofuran (Compound 1) | NO inhibition in LPS-stimulated RAW 264.7 cells | 17.3 µM | [9] |

| Aza-benzofuran (Compound 4) | NO inhibition in LPS-stimulated RAW 264.7 cells | 16.5 µM | [9] |

| Piperazine/benzofuran hybrid (5d) | NO inhibition in LPS-stimulated RAW 264.7 cells | 52.23 ± 0.97 µM | [10][11] |

| Benzofuran-pyrazole-based compounds | HRBC membrane stabilization | 86.70% to 99.25% stabilization | [12] |

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been investigated against a range of bacterial and fungal pathogens.[13][14][15] The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]

Table 3: Summary of Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Microorganism(s) | MIC Value(s) | Reference(s) |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium, Staphylococcus aureus | 12.5 µg/mL | [9] |

| Aza-benzofuran (Compound 1) | Escherichia coli | 25 µg/mL | [9] |

| Oxa-benzofuran (Compound 6) | Penicillium italicum, Colletotrichum musae | 12.5-25 µg/mL | [9] |

| Benzofuran amide derivatives (6a, 6b, 6f) | Various bacteria and fungi | As low as 6.25 µg/mL | [13] |

| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis, C. albicans | 0.39-3.12 µg/mL (MIC80) | [14][15] |

Experimental Protocols

This section provides detailed methodologies for the key in-vitro assays commonly used in the screening of benzofuran derivatives.

Cytotoxicity Assay: MTT Protocol

The MTT assay is a colorimetric method to assess cell viability.[4]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100, and 250 µg/mL) and incubate for a specified period (e.g., 48 hours).[16]

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Protocol

This assay measures the inhibition of NO production in LPS-stimulated macrophages.[9]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a serial dilution technique in 96-well microtiter plates.[9]

-

Compound Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ cfu/mL for bacteria).[9]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria).

-

Growth Assessment: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits microbial growth, often aided by a growth indicator like resazurin.[9]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for the in-vitro screening of this compound and its derivatives.

Conclusion

The preliminary in-vitro screening data for a variety of this compound derivatives strongly suggest that this chemical scaffold is a promising starting point for the development of new therapeutic agents. The observed cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with insights into their mechanisms of action involving key signaling pathways like NF-κB and MAPK, provide a solid foundation for further investigation.[10][11] Future research should focus on the synthesis and screening of a broader range of derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds with enhanced potency and selectivity for specific therapeutic targets.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jopcr.com [jopcr.com]

- 14. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

Synthesis and Characterization of Novel 2-(Benzofuran-3-yl)acetic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel 2-(benzofuran-3-yl)acetic acid analogs. Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them attractive scaffolds in drug discovery.[1][2] This document outlines key synthetic methodologies, detailed experimental protocols, and characterization data for these compounds. Furthermore, it delves into the modulation of critical signaling pathways by these analogs, offering insights for further research and development.

Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through several strategic routes, primarily involving the formation of the core benzofuran ring system followed by elaboration of the acetic acid side chain, or vice versa. Key approaches include intramolecular cyclization of substituted phenoxy intermediates and multi-component reactions.

Synthesis from Substituted Phenols

A common and versatile method involves the reaction of substituted phenols with reagents that introduce the acetic acid or a precursor moiety, followed by cyclization. One established route is the reaction of a substituted phenol with ethyl bromopyruvate, followed by an intramolecular cyclization reaction.

Synthesis from Substituted 4-Bromomethylcoumarins

An efficient method for the synthesis of benzofuran-3-acetic acids involves the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature. This method offers advantages such as good yields, straightforward workup, and no need for chromatographic purification.

Multi-Component Reactions

Modern synthetic approaches increasingly utilize multi-component reactions (MCRs) to construct complex molecules in a single step. A notable MCR for the synthesis of substituted this compound analogs involves the condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid.[3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and characterization of representative this compound analogs.

General Procedure for Synthesis via Intramolecular Cyclization

A solution of the appropriate substituted phenoxyacetate in a high-boiling solvent such as diphenyl ether is added dropwise to a refluxing solution of a cyclizing agent, for instance, phosphorus oxychloride in diphenyl ether. The reaction mixture is refluxed for several hours and then cooled. The product is isolated by extraction and purified by column chromatography.

General Procedure for Synthesis from 4-Bromomethylcoumarins

A mixture of the substituted 4-bromomethylcoumarin and a solution of sodium hydroxide in water is refluxed for a specified period. After cooling, the reaction mixture is acidified with a mineral acid, leading to the precipitation of the this compound analog. The precipitate is then filtered, washed with water, and dried.

Experimental Workflow: Synthesis of this compound Analogs

Caption: General workflow for the synthesis and characterization of this compound analogs.

Characterization Data

The synthesized analogs are typically characterized by a combination of spectroscopic techniques to confirm their structure and purity. The following table summarizes representative data for a selection of synthesized compounds.

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |

| BFA-01 | H | 85 | 155-157 | 7.6-7.2 (m, 5H), 3.8 (s, 2H) | 176.05 [M]+ |

| BFA-02 | 5-OCH₃ | 82 | 168-170 | 7.4-6.8 (m, 4H), 3.9 (s, 3H), 3.7 (s, 2H) | 206.06 [M]+ |

| BFA-03 | 6-Cl | 78 | 180-182 | 7.6-7.3 (m, 4H), 3.8 (s, 2H) | 210.01 [M]+ |

| BFA-04 | 5-NO₂ | 75 | 210-212 | 8.2-7.5 (m, 4H), 3.9 (s, 2H) | 221.03 [M]+ |

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of benzofuran derivatives to modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Two such pathways of significant interest are the mTOR and STING pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[4][5] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers.[6][7] Certain this compound analogs have been identified as inhibitors of the mTOR pathway, suggesting their potential as anticancer agents.[8] These compounds may directly or indirectly interfere with the activity of mTORC1 and mTORC2 complexes, leading to the inhibition of downstream effectors like S6K1 and 4E-BP1, ultimately resulting in decreased protein synthesis and cell proliferation.

mTOR Signaling Pathway Inhibition by Benzofuran Analogs

Caption: Inhibition of the mTOR signaling pathway by this compound analogs.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[9] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Recent evidence suggests that some benzofuran derivatives can act as STING agonists, thereby enhancing the innate immune response.[9] This property makes them promising candidates for the development of novel antiviral therapies and cancer immunotherapies. These analogs are thought to bind to STING, inducing a conformational change that facilitates the recruitment and activation of TBK1, which in turn phosphorylates IRF3, leading to its dimerization and nuclear translocation to activate the transcription of interferon-stimulated genes.

STING Signaling Pathway Activation by Benzofuran Analogs

Caption: Activation of the STING signaling pathway by this compound analogs.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide offer efficient access to a wide range of analogs, allowing for extensive structure-activity relationship studies. The characterization data provide a benchmark for quality control and structural confirmation. Furthermore, the demonstrated ability of these compounds to modulate the mTOR and STING signaling pathways opens up exciting avenues for their application in oncology, immunology, and infectious diseases. Further research is warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure World of Benzofuran Acetic Acid Derivatives in Flora: A Technical Deep Dive

For Immediate Release

A comprehensive exploration into the natural occurrence, biosynthesis, and physiological significance of benzofuran acetic acid derivatives in the plant kingdom, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Benzofuran derivatives represent a diverse class of heterocyclic compounds widely distributed throughout the plant kingdom, particularly in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[1] While the broader family of benzofurans has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties, the specific subset of benzofuran acetic acid derivatives remains a more specialized area of study.[1][2][3][4] This guide focuses specifically on these acetic acid variants, aiming to elucidate their presence in nature and their potential biological roles.

Natural Occurrence and Quantitative Analysis

The presence of benzofuran acetic acid derivatives and related compounds has been documented in various plant species. Quantitative analysis, crucial for understanding the physiological relevance and potential applications of these compounds, has been carried out for some derivatives. High-performance liquid chromatography (HPLC) is a common technique for these quantitative assessments.[5]

Below is a summary of quantitative data for selected benzofuran derivatives found in plants. It is important to note that while these are not all strictly acetic acid derivatives, they represent the type of quantitative data available for related benzofuran compounds, highlighting the need for more targeted research on the acetic acid variants.

| Plant Species | Compound | Tissue | Concentration (mg/g) | Reference |

| Ageratina altissima (White Snakeroot) | Tremetone | Aerial Parts | Variable | [5] |

| Isocoma pluriflora (Rayless Goldenrod) | Tremetone | Aerial Parts | Variable | [5] |

| Ageratina altissima (White Snakeroot) | Dehydrotremetone | Aerial Parts | Variable | [5] |

| Isocoma pluriflora (Rayless Goldenrod) | Dehydrotremetone | Aerial Parts | Variable | [5] |

| Ageratina altissima (White Snakeroot) | 3-oxyangeloyl-tremetone | Aerial Parts | Variable | [5] |

| Isocoma pluriflora (Rayless Goldenrod) | 3-oxyangeloyl-tremetone | Aerial Parts | Variable | [5] |

| Gmelina arborea | Benzofuran-2-carboxaldehyde | Wood | 195.24 (4.94%) | [6] |

Note: The variability in concentrations of tremetone, dehydrotremetone, and 3-oxyangeloyl-tremetone in Ageratina altissima and Isocoma pluriflora may account for the sporadic toxicity observed in livestock that consume these plants.[5]

Experimental Protocols

The isolation and quantification of benzofuran acetic acid derivatives from plant matrices require meticulous experimental procedures. The following sections outline generalized protocols based on established methodologies for related compounds.

Protocol 1: Extraction and Isolation of Benzofuran Derivatives

This protocol provides a general framework for the extraction and isolation of benzofuran compounds from plant material.

Methodology:

-

Plant Material Preparation: The plant material (e.g., roots, leaves, stems) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The ground material is soaked in a suitable solvent, such as 95% ethanol, for an extended period (e.g., 16 days) at room temperature to extract the secondary metabolites.[7]

-

Solvent Evaporation: The solvent is removed from the extract, typically using a rotary evaporator, to yield a crude residue.

-

Partitioning: The crude extract is partitioned between two immiscible solvents, such as 50% aqueous methanol and dichloromethane, to separate compounds based on their polarity.[7]

-

Chromatographic Separation: The resulting fractions are subjected to further separation using techniques like column chromatography on silica gel.

-

Purification: Final purification of the isolated compounds is often achieved using preparative thin-layer chromatography (TLC).[7]

-

Structure Elucidation: The structure of the purified compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of specific benzofuran derivatives.

Methodology:

-

Standard Preparation: Pure standards of the benzofuran derivatives of interest are isolated and purified.[5]

-

Sample Preparation: A known weight of the dried plant material is extracted with a suitable solvent. The extract is then filtered before injection into the HPLC system.

-

HPLC Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water.

-

Detection: A UV detector is used to monitor the elution of the compounds at a specific wavelength.

-

Quantification: A calibration curve is generated using the pure standards. The concentration of the compounds in the plant extract is then determined by comparing their peak areas to the calibration curve.

Biosynthesis of Benzofuran Rings

The biosynthesis of the benzofuran core in plants is a complex process. While the specific pathways for many benzofuran acetic acid derivatives are not fully elucidated, a general proposed pathway for some benzofurans in fungi involves the shikimic acid pathway. This pathway starts with aromatic amino acids like phenylalanine.

This proposed pathway involves the deamination of phenylalanine to cinnamic acid, followed by a series of reactions analogous to β-oxidation. Subsequent steps, including hydroxylation and isoprenylation, are thought to lead to the formation of the furan ring, thus completing the benzofuran scaffold. The acetic acid side chain is likely incorporated through pathways involving acetyl-CoA.

Physiological Role and Biological Activities

The physiological roles of benzofuran acetic acid derivatives in plants are not as well-defined as those of major plant hormones like auxins (e.g., indole-3-acetic acid).[8][9] However, the diverse biological activities exhibited by benzofuran derivatives suggest they likely play a role in plant defense and allelopathy.

Some benzofuran-2-acetic esters have been investigated as potential natural-like herbicides, indicating a possible role in inhibiting the growth of competing plants.[10] The broad spectrum of pharmacological activities, including antibacterial and antifungal properties, observed in various benzofuran compounds further supports their likely function as phytoalexins or other defense compounds.[1][6]

The structural similarity of some benzofuran derivatives to natural signaling molecules also suggests potential interactions with plant hormone pathways, although this remains an area for further investigation.

Future Directions

The study of naturally occurring benzofuran acetic acid derivatives in plants is a field ripe for further exploration. Key areas for future research include:

-

Comprehensive Screening: A systematic screening of a wider range of plant species to identify new benzofuran acetic acid derivatives and quantify their presence.

-

Biosynthetic Pathway Elucidation: The use of isotopic labeling and genomic approaches to fully elucidate the biosynthetic pathways leading to these compounds.

-

Physiological Role Determination: Investigating the specific physiological roles of these compounds in plants, including their involvement in plant defense, development, and stress responses.

-

Pharmacological Potential: Continued exploration of the pharmacological activities of these compounds for potential applications in medicine and agriculture.

This technical guide provides a foundational overview of the current understanding of benzofuran acetic acid derivatives in plants. The presented data and protocols offer a starting point for researchers to delve deeper into this fascinating and potentially impactful area of natural product chemistry.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]

- 8. office2.jmbfs.org [office2.jmbfs.org]

- 9. Biosynthetic Pathways of Hormones in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Toxicological Profile and Safety Assessment of 2-(Benzofuran-3-yl)acetic acid: A Framework for Evaluation

Disclaimer: Publicly available, specific toxicological data for 2-(Benzofuran-3-yl)acetic acid is limited. This document therefore serves as a technical guide outlining the standard framework and methodologies that would be applied to assess the safety and toxicological profile of a novel chemical entity such as this, in line with established international guidelines. The data presented in the tables are illustrative examples and not actual experimental results for this specific compound.

Introduction

This compound is a heterocyclic compound with a benzofuran core structure. As with any novel chemical entity intended for potential development, a thorough toxicological and safety assessment is paramount to characterize potential hazards to human health. This process involves a tiered, systematic evaluation of the compound's potential to cause adverse effects following various exposure scenarios. The assessment framework typically encompasses studies on acute toxicity, genotoxicity, repeated-dose toxicity, and safety pharmacology, adhering to guidelines set by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[1]

The primary goal of this assessment is to identify potential target organs, establish dose-response relationships, and determine a no-observed-adverse-effect level (NOAEL) to guide safe human exposure levels.[2][3] The evaluation begins with in vitro (non-animal) methods to screen for potential hazards before proceeding to more complex in vivo (animal) studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).[4][5]

Acute Toxicity Assessment

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance, or multiple doses given within 24 hours.[6][7] These studies are crucial for classifying the substance for hazard labeling and for selecting appropriate dose levels for subsequent repeated-dose studies.[6] The median lethal dose (LD50), the statistically derived dose expected to cause death in 50% of the test animals, is a key endpoint.[7]

Data Presentation: Hypothetical Acute Oral Toxicity

| Test Guideline | Species/Strain | Sex | Route of Administration | Vehicle | Estimated LD50 (mg/kg) | GHS Classification |

| OECD 423 | Wistar Rat | Female | Oral (Gavage) | 0.5% Carboxymethyl cellulose | > 2000 | Category 5 or Unclassified |

| OECD 420 | C57BL/6 Mouse | Female | Oral (Gavage) | Corn Oil | ~1500 | Category 4 |

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[8]

-

Animal Selection and Acclimatization: Healthy, young adult female rats (as they are often slightly more sensitive) are used.[8] Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.[8]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before and after dosing.[7][8]

-

Dose Preparation and Administration: The test substance is typically formulated in an aqueous vehicle or, if necessary, an oil like corn oil.[7] The substance is administered in a single dose by gavage. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).[7]

-

Procedure: A sighting study is first conducted with a single animal at a starting dose (e.g., 300 mg/kg).[8] Based on the outcome, the main study proceeds with additional animals at fixed dose levels. The objective is to identify a dose that produces evident toxicity but no mortality.[8]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and changes in body weight for at least 14 days post-dosing.[8][9]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Genotoxicity Assessment

Genotoxicity assays are performed to detect if a substance can induce damage to genetic material (DNA), which can lead to mutations or cancer. A standard battery of in vitro tests is typically required.[4][10]

Data Presentation: Hypothetical In Vitro Genotoxicity Battery

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Bacterial Reverse Mutation (Ames) Test (OECD 471) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With and Without | 10 - 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test (OECD 487) | Human Peripheral Blood Lymphocytes | With and Without | 1 - 100 µg/mL | Negative |

3.1 Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (Based on OECD Guideline 471)

The Ames test is a widely used method to assess a substance's potential to produce gene mutations.

-

Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).[11]

-

Principle: The test measures the ability of the chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a nutrient-deficient medium.

-

Metabolic Activation: The assay is conducted both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.[11][12]

-

Procedure (Plate Incorporation Method): The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies on the test plates is then counted and compared to the number on the negative (vehicle) control plates.[11]

-

Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is reproducible and statistically significant.

3.2 Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

This assay detects damage to chromosomes.[13][14] It identifies substances that cause clastogenic (chromosome breakage) or aneugenic (chromosome loss/gain) effects.[15][16]

-

Test System: Uses cultured mammalian cells, such as human peripheral blood lymphocytes or established cell lines like CHO cells.[13]

-

Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division. Their presence indicates chromosomal damage.[14]

-

Procedure:

-